molecular formula C20H14ClN3O2S B11581981 (5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11581981
M. Wt: 395.9 g/mol
InChI Key: ODSSTWMHTKQMTJ-ATVHPVEESA-N
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Description

The compound (5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes an allyloxybenzylidene group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps. One common method includes the condensation of 2-(allyloxy)benzaldehyde with 2-(3-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques. The choice of solvents and reagents may also be adjusted to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group may yield benzaldehyde derivatives, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound has shown promise as a therapeutic agent. Preliminary studies indicate that it may possess anti-inflammatory, antimicrobial, and anticancer properties, although further research is needed to fully understand its pharmacological potential.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but its structural features suggest that it may act as an inhibitor or modulator of key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Acetylacetone: Another versatile compound used in various chemical reactions.

    Diketene: A reactive intermediate used in the synthesis of various organic compounds.

Uniqueness

Compared to these similar compounds, (5Z)-5-[2-(allyloxy)benzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its complex structure and potential for diverse applications. Its unique combination of functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C20H14ClN3O2S

Molecular Weight

395.9 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H14ClN3O2S/c1-2-10-26-16-9-4-3-6-13(16)12-17-19(25)24-20(27-17)22-18(23-24)14-7-5-8-15(21)11-14/h2-9,11-12H,1,10H2/b17-12-

InChI Key

ODSSTWMHTKQMTJ-ATVHPVEESA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2

Origin of Product

United States

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